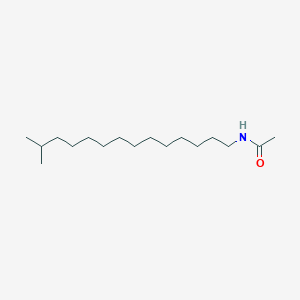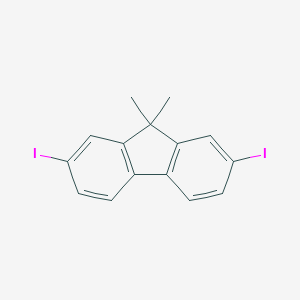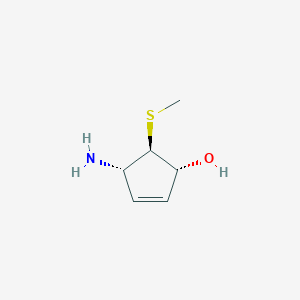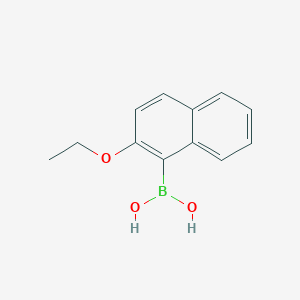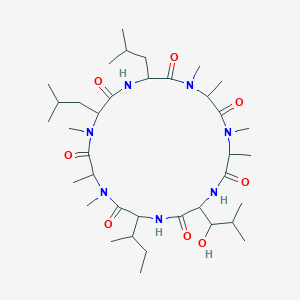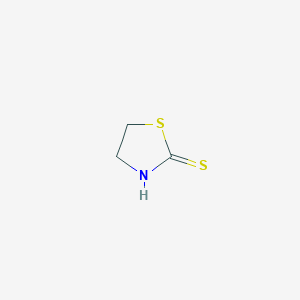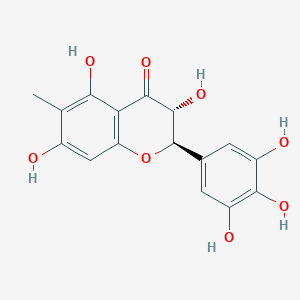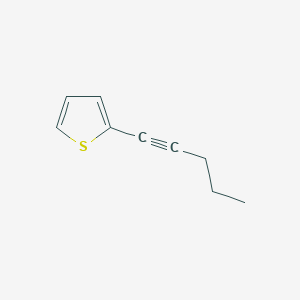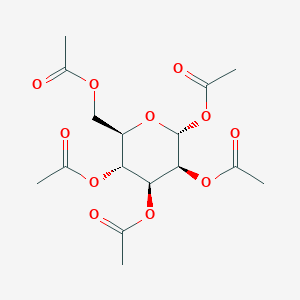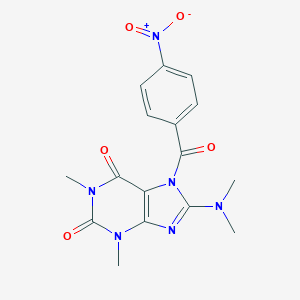
8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione, commonly known as DBcAMP, is a cyclic nucleotide analog that has been widely used in scientific research. DBcAMP is a derivative of cyclic AMP (cAMP), which is an important second messenger molecule involved in various physiological processes in cells.
Mechanism Of Action
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione acts as an analog of 8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione and can activate PKA by binding to its regulatory subunits, leading to the release of its catalytic subunits. The catalytic subunits can then phosphorylate various target proteins, leading to changes in their activity and cellular processes. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can also activate the exchange protein directly activated by 8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione (EPAC), which can regulate various cellular processes such as cell adhesion, migration, and differentiation.
Biochemical And Physiological Effects
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has various biochemical and physiological effects on cells. It can induce the expression of various genes, such as those involved in adipocyte differentiation and muscle development. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can also increase the activity of various enzymes involved in metabolism, such as lipases and glycogen phosphorylase. In addition, DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can regulate ion channels and membrane transporters, leading to changes in cellular excitability and signaling.
Advantages And Limitations For Lab Experiments
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has several advantages for lab experiments. It is stable and can be easily synthesized and purified. It can also be used at low concentrations and has a long half-life in cells. However, DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has some limitations as well. It can activate other cyclic nucleotide signaling pathways, such as those involving cyclic GMP (cGMP), which can complicate the interpretation of results. In addition, DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can have off-target effects on cellular processes, leading to unintended effects.
Future Directions
There are several future directions for the use of DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione in scientific research. One direction is the study of its effects on stem cell differentiation and reprogramming. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has been shown to induce the differentiation of various cell types, and its effects on stem cells are not well understood. Another direction is the study of its effects on neuronal signaling and plasticity. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has been shown to regulate ion channels and synaptic transmission, and its effects on learning and memory are not well understood. Finally, the development of more specific analogs of DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione could lead to the discovery of new signaling pathways and therapeutic targets.
Synthesis Methods
The synthesis of DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione involves the reaction of 4-nitrobenzoyl chloride with 8-(dimethylamino)-1,3-dimethylxanthine in the presence of a base, followed by cyclization with trifluoroacetic acid. The resulting product is purified by column chromatography.
Scientific Research Applications
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has been used in various scientific research applications, including the study of signal transduction pathways, gene expression, and cell differentiation. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can activate protein kinase A (PKA), which phosphorylates various target proteins and regulates their activity. This can lead to changes in cellular processes such as metabolism, gene expression, and cell growth. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has also been used to induce differentiation of various cell types, such as adipocytes, myocytes, and neurons.
properties
CAS RN |
148122-88-7 |
|---|---|
Product Name |
8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione |
Molecular Formula |
C16H16N6O5 |
Molecular Weight |
372.34 g/mol |
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione |
InChI |
InChI=1S/C16H16N6O5/c1-18(2)15-17-12-11(14(24)20(4)16(25)19(12)3)21(15)13(23)9-5-7-10(8-6-9)22(26)27/h5-8H,1-4H3 |
InChI Key |
MIERGUAFORXHMO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
synonyms |
1H-Purine-2,6-dione, 8-(dimethylamino)-3,7-dihydro-1,3-dimethyl-7-(4-nitrobenzoyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



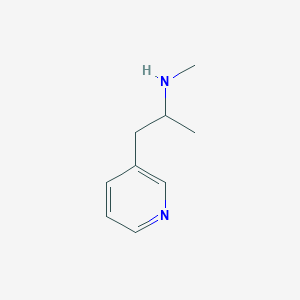
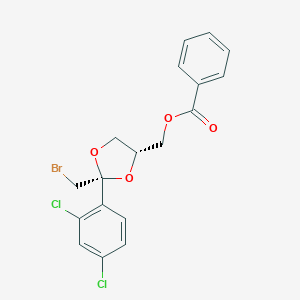
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
